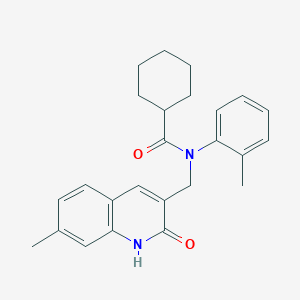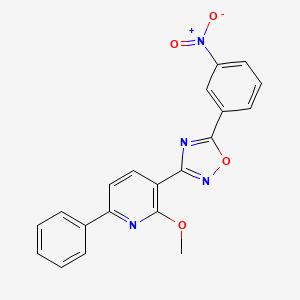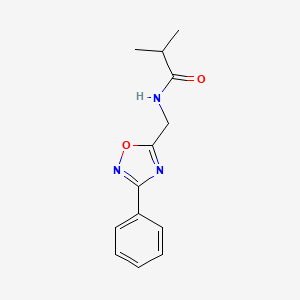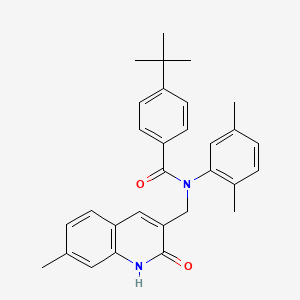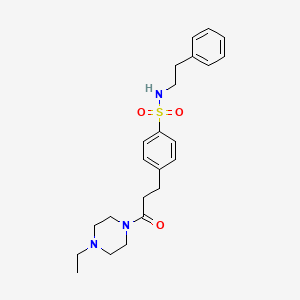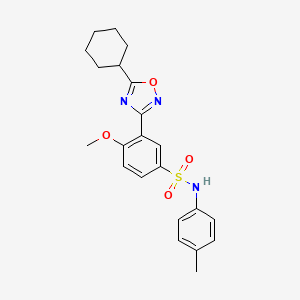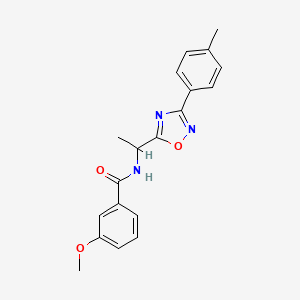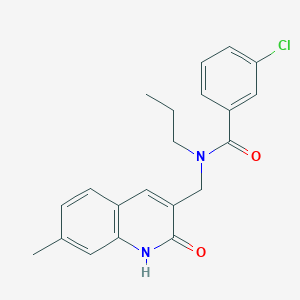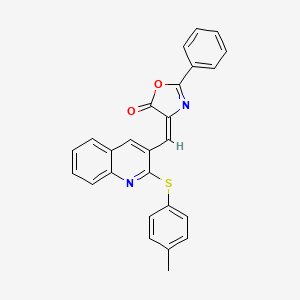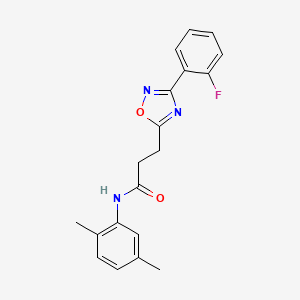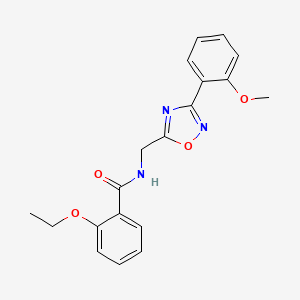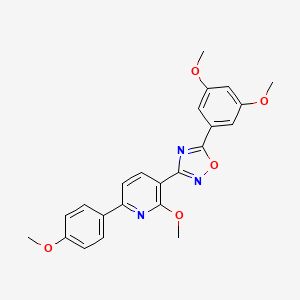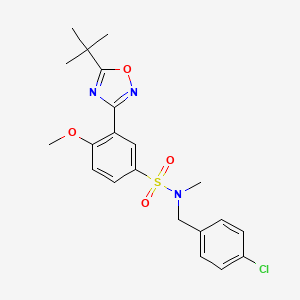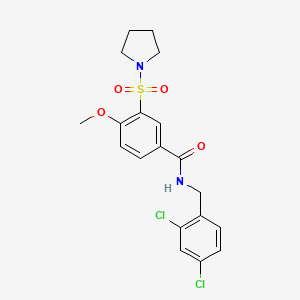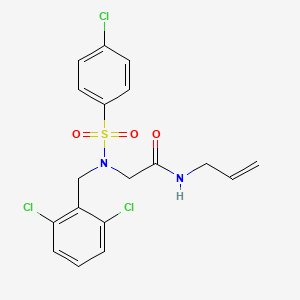
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide is a chemical compound that belongs to the class of sulfonamides. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is a tumor-associated enzyme. CAIX is overexpressed in several types of cancer, and its inhibition has been shown to have anti-tumor effects.
Wirkmechanismus
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide inhibits N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide, which is overexpressed in several types of cancer. N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide plays a crucial role in the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. Inhibition of N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide by N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide leads to a decrease in the pH of the tumor microenvironment, which inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also sensitizes cancer cells to radiation therapy and chemotherapy. In addition, it has been shown to decrease the pH of the tumor microenvironment, which inhibits tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide has several advantages for lab experiments. It is a potent inhibitor of N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide, which makes it a useful tool for studying the role of N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide in cancer. It has also been shown to have anti-tumor effects, which makes it a potential candidate for cancer therapy. However, it has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet known. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different types of cancer cells.
Zukünftige Richtungen
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide has several potential future directions. It can be further studied for its anti-tumor effects and its potential use in cancer therapy. It can also be used as a tool for studying the role of N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide in cancer. In addition, its mechanism of action can be further elucidated to better understand its effects on different types of cancer cells. Furthermore, it can be modified to improve its potency and selectivity towards N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide, which can enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide involves the reaction of 4-chloro-N-(2,6-dichlorobenzyl)benzenesulfonamide with allyl acetate in the presence of potassium carbonate. The reaction is carried out in acetonitrile at room temperature for 24 hours. The product is isolated by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)acetamide has been extensively studied for its anti-tumor effects. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O3S/c1-2-10-22-18(24)12-23(11-15-16(20)4-3-5-17(15)21)27(25,26)14-8-6-13(19)7-9-14/h2-9H,1,10-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAOEJPEOKPPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(CC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

